molecular formula C10H16O4 B8710440 (1R,3S)-(+)-Camphoric acid

(1R,3S)-(+)-Camphoric acid

Cat. No. B8710440
M. Wt: 200.23 g/mol
InChI Key: LSPHULWDVZXLIL-TYICEKJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09421182B2

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 150 mg of dimethyl fumarate and 225 mg of (+)-camphoric acid were dissolved in 3 ml of ethyl acetate with stirring and gentle heating. The clear solution was cooled to room temperature, and 9 ml of heptane were added. The unstirred solution was allowed to stand for 24 hours. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated by vacuum filtration, and dried to yield the dimethyl fumarate: (+)-camphoric acid (1:16, by NMR) cocrystal form 1 (112 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
225 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Quantity
225 mg
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystalline material that formed
CUSTOM
Type
CUSTOM
Details
was isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Type
product
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Type
product
Smiles
C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09421182B2

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 150 mg of dimethyl fumarate and 225 mg of (+)-camphoric acid were dissolved in 3 ml of ethyl acetate with stirring and gentle heating. The clear solution was cooled to room temperature, and 9 ml of heptane were added. The unstirred solution was allowed to stand for 24 hours. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated by vacuum filtration, and dried to yield the dimethyl fumarate: (+)-camphoric acid (1:16, by NMR) cocrystal form 1 (112 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
225 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Quantity
225 mg
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystalline material that formed
CUSTOM
Type
CUSTOM
Details
was isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Type
product
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Type
product
Smiles
C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09421182B2

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 150 mg of dimethyl fumarate and 225 mg of (+)-camphoric acid were dissolved in 3 ml of ethyl acetate with stirring and gentle heating. The clear solution was cooled to room temperature, and 9 ml of heptane were added. The unstirred solution was allowed to stand for 24 hours. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated by vacuum filtration, and dried to yield the dimethyl fumarate: (+)-camphoric acid (1:16, by NMR) cocrystal form 1 (112 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
225 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Quantity
225 mg
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystalline material that formed
CUSTOM
Type
CUSTOM
Details
was isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Type
product
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Type
product
Smiles
C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09421182B2

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 150 mg of dimethyl fumarate and 225 mg of (+)-camphoric acid were dissolved in 3 ml of ethyl acetate with stirring and gentle heating. The clear solution was cooled to room temperature, and 9 ml of heptane were added. The unstirred solution was allowed to stand for 24 hours. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated by vacuum filtration, and dried to yield the dimethyl fumarate: (+)-camphoric acid (1:16, by NMR) cocrystal form 1 (112 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
225 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Quantity
225 mg
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystalline material that formed
CUSTOM
Type
CUSTOM
Details
was isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Type
product
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Type
product
Smiles
C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09421182B2

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 150 mg of dimethyl fumarate and 225 mg of (+)-camphoric acid were dissolved in 3 ml of ethyl acetate with stirring and gentle heating. The clear solution was cooled to room temperature, and 9 ml of heptane were added. The unstirred solution was allowed to stand for 24 hours. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated by vacuum filtration, and dried to yield the dimethyl fumarate: (+)-camphoric acid (1:16, by NMR) cocrystal form 1 (112 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
225 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Quantity
225 mg
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystalline material that formed
CUSTOM
Type
CUSTOM
Details
was isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(\C=C\C(=O)OC)(=O)OC
Name
Type
product
Smiles
C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Type
product
Smiles
C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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